5-(2-Fluorophenyl)isoxazole
Overview
Description
5-(2-Fluorophenyl)isoxazole is a compound that belongs to the isoxazole class of heterocyclic aromatic organic compounds. Isoxazoles are characterized by a five-membered ring consisting of three carbon atoms and one each of nitrogen and oxygen. The presence of a fluorophenyl group at the 5-position of the isoxazole ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of fluorinated isoxazole derivatives, such as 5-(2-Fluorophenyl)isoxazole, can be achieved through various synthetic routes. One approach involves the [3+2] cycloaddition reactions of functionalized halogenoximes with different alkynes or alkenes to form 5-fluoroalkyl-substituted isoxazoles . Another method includes the regioselective synthesis from fluoroalkyl ynones and binucleophiles, which allows for the introduction of fluoroalkyl substituents into the heterocyclic moiety . These methods provide access to a range of fluorinated isoxazole derivatives that can be further functionalized for various applications.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be studied using spectroscopic techniques and computational methods. For instance, the structural and optical properties of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated using DFT calculations and compared with experimental infrared bands . These studies provide insights into the electronic structure, vibrational frequencies, and potential energy distribution of the molecules.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the synthesis of 5-sulfonylfluoro isoxazoles has been achieved through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides using a new fluorosulfonylation reagent . Additionally, the reactivity of isoxazole derivatives can be explored through their antimicrobial activity, as demonstrated by the synthesized 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be characterized by various analytical techniques. For example, the molecular structure, FT-IR spectra, and HOMO-LUMO investigation of related compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have been conducted using DFT theory calculations . These studies help in understanding the reactivity, stability, and potential sites for electrophilic and nucleophilic attacks. Additionally, the separation and detection of isoxazole isomers have been developed using reversed-phase high-performance liquid chromatography, which is crucial for the analysis of these compounds .
Scientific Research Applications
Synthesis and Antimicrobial Activity
5-(2-Fluorophenyl)isoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Kumar et al. (2019) synthesized a novel series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, which showed in vitro antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019). Similarly, Shingare et al. (2018) developed isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial and antitubercular activities (Shingare et al., 2018).
Synthesis for Biological Studies
Chalyk et al. (2019) reported on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. This synthesis was essential for preparing 5-trifluoromethylisoxazoles and other derivatives, demonstrating the versatility of this compound in creating various biologically relevant molecules (Chalyk et al., 2019).
Antimicrobial and Antifungal Activity
Banpurkar et al. (2018) synthesized 3-Methyl-4H-isoxazol-5-one and its derivatives, including a compound with a 4-fluorophenyl group. These compounds were found to be active against several bacterial strains and showed antifungal activity (Banpurkar et al., 2018).
DNA Binding and Cleavage
Ramesh et al. (2018) explored the DNA-binding and cleavage capabilities of compounds including 5-(4-fluorophenyl)isoxazole derivatives. These studies are crucial in understanding the potential therapeutic applications of these compounds (Ramesh et al., 2018).
Synthesis for Insecticidal Activities
Shi et al. (2000) focused on the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, demonstrating their potential use in developing insecticidal agents (Shi et al., 2000).
Facilitating Drug Discovery
In the context of drug discovery, Nieto et al. (2019) synthesized a series of isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents, including fluorinated variants. This work demonstrates the compound's role in facilitating the synthesis of potentially medicinally significant structures (Nieto et al., 2019).
Safety And Hazards
“5-(2-Fluorophenyl)isoxazole” is classified under the Hazard Statements H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation), and H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3) . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .
Future Directions
Isoxazoles, including “5-(2-Fluorophenyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are a part of a large number of drugs and biologically relevant molecules, and their synthesis is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . Therefore, the future directions in the study of “5-(2-Fluorophenyl)isoxazole” and other isoxazoles may involve the development of more efficient synthetic methods and the exploration of their biological activities for potential applications in drug discovery .
properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGCKXHQIAUHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)isoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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